Molecular Weight and Lipophilicity vs. Mono- and Di-Halogenated Analogs
The target compound possesses three halogen atoms (Br + 2× Cl) on the benzenesulfonyl ring, conferring significantly higher molecular weight and predicted lipophilicity compared to the closest commercially available mono- and di-halogenated benzenesulfonyl piperazines. The free base molecular weight is 374.1 g/mol, versus 260.74 g/mol for 1-(4-chlorobenzenesulfonyl)piperazine, 295.18 g/mol for 1-(2,6-dichlorobenzenesulfonyl)piperazine, and 305.19 g/mol for 1-(4-bromobenzenesulfonyl)piperazine . The logP of the corresponding sulfonyl chloride precursor (4-bromo-2,6-dichlorobenzenesulfonyl chloride) is experimentally determined as logP 4.76 (ACD/LogP 3.64 on ChemSpider), indicating substantial lipophilicity that drives membrane partitioning and protein-binding characteristics distinct from less halogenated congeners . The hydrochloride salt of the target compound has a measured LogP of 2.47, confirming that even the salt form retains moderate lipophilicity .
| Evidence Dimension | Molecular weight and lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW 374.1 g/mol (free base); LogP (HCl salt) 2.47; precursor sulfonyl chloride LogP 4.76 |
| Comparator Or Baseline | 1-(4-Chlorobenzenesulfonyl)piperazine MW 260.74 g/mol; 1-(2,6-Dichlorobenzenesulfonyl)piperazine MW 295.18 g/mol; 1-(4-Bromobenzenesulfonyl)piperazine MW 305.19 g/mol. No multi-halogen LogP data available for the comparators, but the lower halogen count predicts systematically lower lipophilicity. |
| Quantified Difference | MW increase of 69–113 g/mol (22–43%) over comparators; LogP increase of approximately 1–2 log units over mono-halogenated analogs (estimated from substituent contribution models). |
| Conditions | Calculated/experimental physicochemical properties from vendor datasheets and chemical databases (ChemSpider, BocSci, Fluorochem). |
Why This Matters
Higher molecular weight and lipophilicity directly affect compound solubility, passive membrane permeability, and non-specific protein binding—key parameters for selecting appropriate building blocks in fragment-based drug discovery or probe molecule campaigns.
